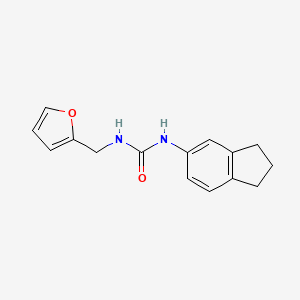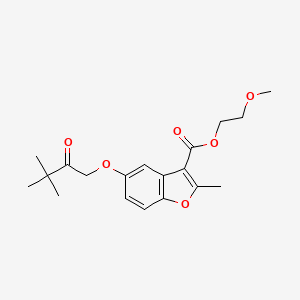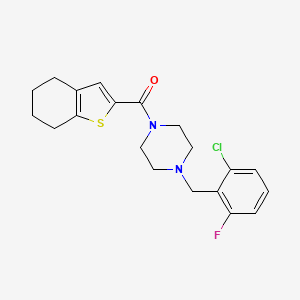![molecular formula C16H15N3O2S B4838665 N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-thiophenecarboxamide](/img/structure/B4838665.png)
N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-thiophenecarboxamide
描述
N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-thiophenecarboxamide, also known as QPT-1, is a small molecule inhibitor of the enzyme transglutaminase 2 (TG2). TG2 is a multifunctional protein that is involved in many cellular processes, including cell adhesion, apoptosis, and extracellular matrix formation. QPT-1 has been shown to have potential therapeutic applications in various diseases, such as cancer, fibrosis, and neurodegenerative disorders.
作用机制
N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-thiophenecarboxamide inhibits the activity of TG2 by binding to its active site. TG2 is involved in the cross-linking of proteins and other molecules, and its inhibition by this compound leads to the disruption of these cross-links. This disruption can have various effects on cellular processes, including the inhibition of cell adhesion, the promotion of apoptosis, and the inhibition of extracellular matrix formation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different disease models. In cancer, this compound inhibits the growth and metastasis of cancer cells by reducing cell proliferation and inducing apoptosis. In fibrosis, this compound reduces fibrosis and improves organ function by reducing collagen deposition and promoting collagen degradation. In neurodegenerative disorders, this compound reduces neuronal death and improves cognitive function by reducing inflammation and oxidative stress.
实验室实验的优点和局限性
N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-thiophenecarboxamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and purified. Another advantage is that it has been extensively studied in various disease models, providing a wealth of information on its potential therapeutic applications. One limitation is that it may have off-target effects, which can complicate the interpretation of experimental results. Another limitation is that it may have limited efficacy in certain disease models, which can limit its usefulness as a therapeutic agent.
未来方向
There are several future directions for research on N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-thiophenecarboxamide. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, fibrosis, and neurodegenerative disorders. Another direction is to develop more potent and selective inhibitors of TG2, which can improve the efficacy and specificity of the inhibitors. Additionally, more research is needed to understand the molecular mechanisms underlying the effects of this compound on cellular processes, which can provide insights into the development of new therapeutic strategies.
科学研究应用
N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth and metastasis of cancer cells by targeting TG2. In fibrosis, this compound has been shown to reduce fibrosis and improve organ function in animal models. In neurodegenerative disorders, this compound has been shown to reduce neuronal death and improve cognitive function.
属性
IUPAC Name |
N-[3-(4-oxoquinazolin-3-yl)propyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-15(14-7-3-10-22-14)17-8-4-9-19-11-18-13-6-2-1-5-12(13)16(19)21/h1-3,5-7,10-11H,4,8-9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVLNXFXYBTBNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-[(2-thienylcarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4838595.png)
![4-[6-(3-methoxyphenoxy)hexyl]morpholine](/img/structure/B4838597.png)
![4-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4838602.png)

![6-chloro-4-[(3-methyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B4838612.png)
![2-methyl-7-(4-methyl-1-piperazinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4838622.png)



![1-[4-(acetylamino)phenyl]-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4838654.png)
![1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4838660.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine hydrochloride](/img/structure/B4838672.png)
![5-[(3-methoxybenzyl)thio]-3-[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile](/img/structure/B4838679.png)
![(3-methyl-2-thienyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone](/img/structure/B4838681.png)
